molecular formula C11H18N4O2 B13454203 Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate

Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate

Cat. No.: B13454203
M. Wt: 238.29 g/mol
InChI Key: ZGFNNIKKBFTDFQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20N4O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features an azidomethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azide group in tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate can undergo substitution reactions, where it is replaced by other functional groups.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products:

    Substitution: Various substituted piperidine derivatives.

    Reduction: Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its azide group makes it a versatile building block for the construction of more complex molecules through cycloaddition reactions .

Biology and Medicine: In biological research, this compound can be used to study the effects of azide-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate primarily involves its azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this intermediate .

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-6-4-9(5-7-15)8-13-14-12/h8H,4-7H2,1-3H3

InChI Key

ZGFNNIKKBFTDFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CN=[N+]=[N-])CC1

Origin of Product

United States

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